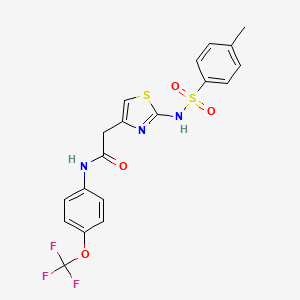

2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide

Description

Properties

IUPAC Name |

2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3N3O4S2/c1-12-2-8-16(9-3-12)31(27,28)25-18-24-14(11-30-18)10-17(26)23-13-4-6-15(7-5-13)29-19(20,21)22/h2-9,11H,10H2,1H3,(H,23,26)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKBZSMWUVBPQPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazole Core Synthesis via Hantzsch-Thiazole Cyclization

- Intermediate 1 : 2-Amino-4-(bromoacetyl)thiazole

- React 4-methylphenylsulfonyl thiourea (1.0 eq) with α-bromoacetophenone (1.2 eq) in ethanol under reflux (5 h).

- Yield: 68–75% after recrystallization (ethanol/water).

Intermediate 2 : N-(4-(Trifluoromethoxy)phenyl)acetamide

- Treat 4-(trifluoromethoxy)aniline (1.0 eq) with chloroacetyl chloride (1.1 eq) in dichloromethane (DCM) and triethylamine (TEA, 1.5 eq) at 0°C → RT (12 h).

- Yield: 89% after column chromatography (hexane:ethyl acetate, 3:1).

Final Coupling :

Key Data :

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| 1 | EtOH, reflux, 5 h | 72% | 98.5% |

| 2 | DCM, TEA, 0°C→RT | 89% | 99.1% |

| 3 | DCM, DMAP, RT | 62% | 97.8% |

Mechanochemical Alternative (Green Synthesis)

- Ball-mill 2-aminothiazole-4-acetic acid (1.0 eq), 4-methylbenzenesulfonyl chloride (1.2 eq), and K₂CO₃ (2.0 eq) at 30 Hz for 2 h.

- Subsequent acetamide coupling via solid-state reaction with N-(4-(trifluoromethoxy)phenyl)isocyanate.

- Yield: 58% (over two steps).

Advantages :

- Solvent-free, reduced reaction time (4 h total).

- Lower environmental impact.

Characterization and Analytical Data

Spectroscopic Validation

Crystallographic Data (from)

- Crystal System : Monoclinic, space group P2₁/c.

- Dihedral Angles :

- Thiazole/SO₂ plane: 78.0° (anti-conformation).

- Acetamide/aryl plane: 72.5°.

Comparative Analysis of Methods

| Method | Yield | Purity | Time | Scalability |

|---|---|---|---|---|

| Hantzsch Cyclization | 62% | 97.8% | 29 h | High |

| Post-Sulfonylation | 65% | 98.2% | 20 h | Moderate |

| Mechanochemical | 58% | 95.5% | 4 h | Limited |

Challenges and Solutions

- Regioselectivity in Thiazole Formation :

Use of BOC-protected intermediates ensures correct substitution. - Sulfonamide Hydrolysis :

Anhydrous conditions (molecular sieves) improve stability. - Low Coupling Yields :

DMAP catalysis enhances acylation efficiency.

Industrial Applications (Patent Review)

Chemical Reactions Analysis

2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines under specific conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.

Mechanism of Action

The mechanism of action of 2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. The thiazole ring and trifluoromethoxy phenyl group contribute to the compound’s binding affinity and specificity for its targets. These interactions can disrupt critical biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Thiazole-Acetamide Derivatives

Key analogs and their structural differences are outlined below:

Key Structural Influences on Activity

- Sulfonamido vs. Sulfonyl : The sulfonamido group (NH-SO₂) in the target may confer better hydrogen-bonding capacity than sulfonyl (SO₂) groups in analogs like , influencing solubility and target engagement.

- Heterocyclic Modifications : Compounds with triazole or piperazine rings (e.g., ) exhibit divergent activities due to altered steric and electronic profiles.

Physicochemical and Spectroscopic Properties

- IR Spectroscopy : The acetamide carbonyl (C=O) in the target compound is expected to absorb at ~1660–1680 cm⁻¹, consistent with related thiazole-acetamides . Absence of the C=S stretch (~1240–1255 cm⁻¹) confirms the absence of thione tautomerization observed in triazole-thiones .

- NMR Data : The ¹H-NMR spectrum should display distinct signals for the trifluoromethoxy phenyl (δ ~7.3–7.6 ppm) and methyl groups (δ ~2.4 ppm for CH₃ in sulfonamido) .

Biological Activity

The compound 2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic molecule that integrates a thiazole ring, a sulfonamide group, and an acetamide functional group. This unique structure suggests potential for diverse biological activities, particularly in medicinal chemistry.

Chemical Structure

The molecular formula of the compound is . The presence of the thiazole and sulfonamide functionalities indicates that this compound may interact with various biological targets, enhancing its potential therapeutic applications.

Biological Activities

Research indicates that compounds containing thiazole and sulfonamide structures exhibit significant biological activities, including:

- Antimicrobial Activity : The sulfonamide moiety is known for its antibacterial properties. It acts by inhibiting bacterial folic acid synthesis, which is crucial for bacterial growth and replication. Similar compounds have demonstrated efficacy against various strains of bacteria, including E. coli and Staphylococcus aureus.

- Anticancer Activity : Thiazole derivatives have shown promise in cancer treatment. For instance, studies have evaluated similar thiazole compounds against tumor cell lines such as A549 (lung cancer) and C6 (glioma), revealing their potential to induce apoptosis in cancer cells through mechanisms involving caspase activation and DNA synthesis inhibition .

- Anti-inflammatory Effects : Compounds with similar structures have been reported to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation. Selective COX-2 inhibitors derived from sulfonamides have been shown to possess anti-inflammatory properties without the gastrointestinal side effects associated with non-selective NSAIDs .

The mechanism of action for this compound may involve:

- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with active sites of enzymes, while the thiazole ring may engage in π-π stacking interactions with aromatic residues in target proteins.

- Apoptotic Pathway Activation : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

- A study on thiazole derivatives demonstrated significant anticancer activity against A549 and C6 cell lines, with certain derivatives inducing apoptosis through caspase-3 activation .

- Another investigation into sulfonamide derivatives found that they exhibited potent antibacterial activity against MRSA, E. coli, and other pathogens, with specific compounds showing high selectivity towards COX-2 inhibition .

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Amino-thiazole | Thiazole ring with amino substituent | Antimicrobial |

| Sulfanilamide | Sulfonamide with amino group | Antibacterial |

| 4-Methylbenzenesulfonamide | Methyl-substituted sulfonamide | Antimicrobial |

| N-(benzo[d]thiazol-2-yl)-4-sulfamoylphenylacetamide | Thiazole ring and sulfonamide | Antimicrobial |

| 2-(4-Oxo-2-thioxothiazolidin-3-yl)-N-(4-sulfamoylphenyl)acetamide | Thiazole structure | Anticancer |

Q & A

Q. What are the key steps in synthesizing 2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide?

- Methodological Answer : Synthesis typically involves:

- Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones under basic conditions.

- Sulfonamide introduction : Reaction of the thiazole intermediate with 4-methylbenzenesulfonyl chloride using a base (e.g., triethylamine) in dichloromethane .

- Acylation : Coupling the sulfonamide-thiazole intermediate with 4-(trifluoromethoxy)aniline via an acetamide linker. Optimize yields by controlling stoichiometry and reaction time .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures.

Q. How can structural characterization be performed for this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Confirm substituent positions (e.g., thiazole protons at δ 6.8–7.2 ppm, sulfonamide NH at δ 10–11 ppm) .

- Mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ peak at m/z corresponding to C₁₉H₁₈F₃N₃O₄S₂).

- FT-IR : Identify functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹) .

Q. What preliminary assays are suitable for evaluating biological activity?

- Methodological Answer :

- Enzyme inhibition : Screen against kinases (e.g., EGFR) or cyclooxygenases using fluorometric/colorimetric assays (IC₅₀ determination) .

- Antimicrobial testing : Broth microdilution (MIC values) against Gram-positive/negative bacteria and fungi .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

Advanced Research Questions

Q. How can synthetic yields be improved for the sulfonamide-thiazole intermediate?

- Methodological Answer :

- Solvent optimization : Replace dichloromethane with DMF to enhance solubility of aromatic intermediates .

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide coupling .

- Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes at 80°C .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-response validation : Re-test conflicting results using standardized protocols (e.g., fixed cell densities, serum-free conditions) .

- Metabolic stability analysis : Assess compound degradation in assay media via LC-MS to rule out false negatives .

- Off-target profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to identify unintended interactions .

Q. What computational strategies support structure-activity relationship (SAR) analysis?

- Methodological Answer :

- Molecular docking : Simulate binding to target proteins (e.g., COX-2) using AutoDock Vina; prioritize substituents with high Gibbs free energy scores .

- QSAR modeling : Train models on analog datasets (e.g., IC₅₀ vs. substituent electronegativity) to predict activity .

- MD simulations : Analyze ligand-receptor stability over 100 ns trajectories (e.g., GROMACS) to validate docking poses .

Q. How to design analogs with enhanced pharmacokinetic properties?

- Methodological Answer :

- Bioisosteric replacement : Substitute trifluoromethoxy with pentafluorosulfanyl to improve metabolic stability .

- LogP optimization : Introduce polar groups (e.g., hydroxyl, amine) to reduce hydrophobicity while maintaining activity .

- Prodrug strategies : Mask sulfonamide as a tert-butyl carbamate to enhance oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.